

DNDI-6148: A Technical Overview of its Discovery and Development Timeline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DNDI-6148	
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Abstract

DNDI-6148, a novel benzoxaborole derivative, emerged from a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Anacor Pharmaceuticals as a promising oral candidate for the treatment of visceral leishmaniasis (VL). Its journey from a screening hit to a clinical candidate and its eventual deprioritization for leishmaniasis offers valuable insights into the drug development process for neglected tropical diseases. This technical guide provides a comprehensive timeline of **DNDI-6148**'s discovery and development, detailing its mechanism of action, preclinical and clinical findings, and the ultimate challenges that led to a shift in its developmental path. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visualizations of the discovery and development workflow, mechanism of action, and synthetic pathway are provided to enhance understanding.

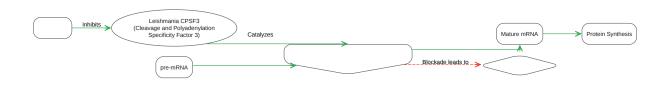
Discovery and Lead Optimization

The journey of **DNDI-6148** began with the screening of Anacor Pharmaceuticals' library of benzoxaborole compounds by DNDi. This class of compounds was of interest due to its known antimicrobial properties. Following initial screening, focused medicinal chemistry efforts led to the identification and optimization of a series of analogues with potent antileishmanial activity. **DNDI-6148** was ultimately selected as the lead candidate based on its impressive in vitro and in vivo efficacy, coupled with favorable pharmaceutical properties.[1][2]



Mechanism of Action: Inhibition of CPSF3

Detailed mode-of-action studies revealed that **DNDI-6148** exerts its antileishmanial effect by inhibiting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3).[1][3] CPSF3 is a key endonuclease involved in the processing of pre-mRNA, making it a novel and attractive drug target. By inhibiting this essential enzyme, **DNDI-6148** disrupts parasite mRNA maturation, leading to parasite death.



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Figure 1: Mechanism of action of **DNDI-6148**.

Preclinical Development In Vitro Activity

DNDI-6148 demonstrated potent activity against both Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis.

Assay Type	Leishmania Species	IC50 (μM)
Intracellular amastigotes	L. donovani	[Data not publicly available]
Intracellular amastigotes	L. infantum	[Data not publicly available]
Table 1: In Vitro Activity of DNDI-6148.		

In Vivo Efficacy



The compound showed excellent efficacy in both mouse and hamster models of visceral leishmaniasis, achieving a greater than 98% reduction in parasite burden.[1][3]

Animal Model	Leishmania Species	Dose (mg/kg)	Dosing Regimen	% Reduction in Liver Parasite Burden
Mouse	L. donovani	25	BID for 5 days	97.1
Mouse	L. donovani	50	BID for 5 days	99.7
Mouse	L. infantum	25	BID for 5 days	96.1
Mouse	L. infantum	50	BID for 5 days	98.6
Hamster	L. infantum	50	QD for 10 days	>99

Table 2: In Vivo

Efficacy of DNDI-

6148 in

Leishmania-

infected Rodent

Models.[1]

ADME and Toxicology

Preclinical studies indicated that **DNDI-6148** is a low-clearance compound with a moderate volume of distribution.[4] The No Observed Adverse Effect Level (NOAEL) was established in repeat-dose toxicity studies.

Species	NOAEL (mg/kg/day)
Rat	25
Non-human primate (female)	5

Table 3: No Observed Adverse Effect Level

(NOAEL) of DNDI-6148 in Preclinical Species.

[4]



A key finding that ultimately impacted the development of **DNDI-6148** for leishmaniasis was the observation of preclinical reproductive toxicity signals.[5]

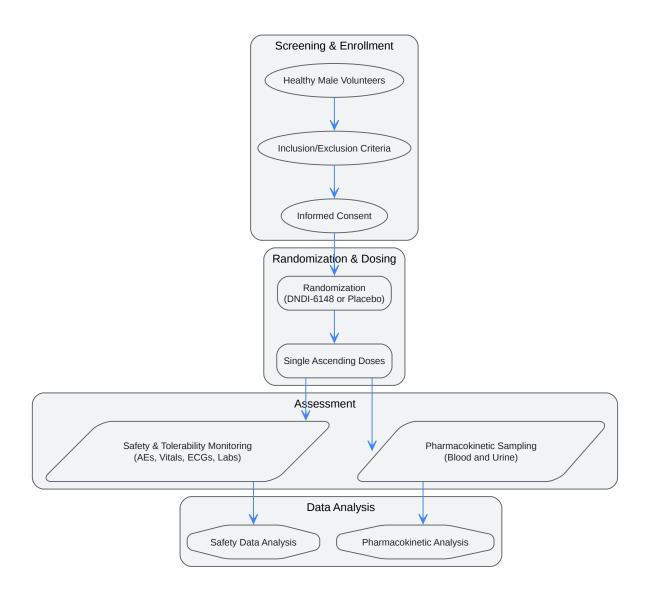
Clinical Development: Phase I Trials

DNDI-6148 progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. A single ascending dose study was conducted.[5]

Study Design

The Phase I trial was a randomized, double-blind, placebo-controlled, single-center study in healthy male subjects. The study involved single oral doses of **DNDI-6148** administered as a suspension.[6]





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Figure 2: Phase I Single Ascending Dose Study Workflow.



Clinical Findings

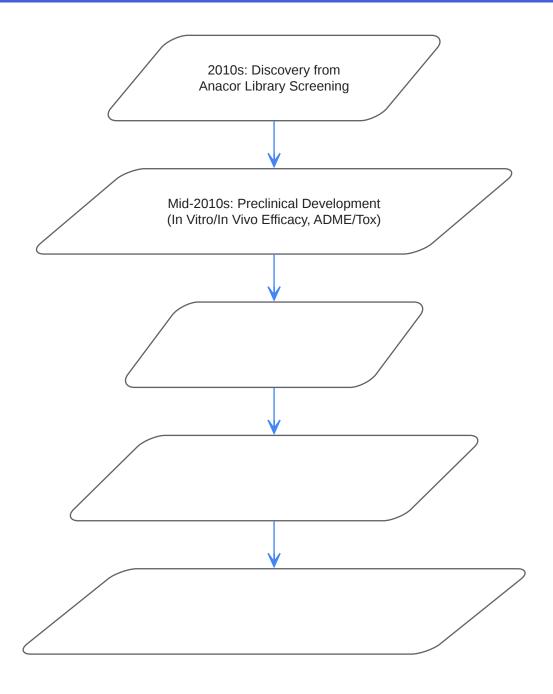
The Phase I study demonstrated that single oral doses of **DNDI-6148** were safe and well-tolerated in healthy volunteers.[5] Preliminary results supported the progression to a multiple ascending dose study.[2]

Pharmacokinetic Parameter	Value	
Absorption		
Tmax (h)	[Data not publicly available]	
Distribution		
Volume of Distribution (Vd/F)	[Data not publicly available]	
Metabolism		
Major Metabolites	[Data not publicly available]	
Elimination		
Half-life (t1/2) (h)	[Data not publicly available]	
Clearance (CL/F)	[Data not publicly available]	
Table 4: Pharmacokinetic Parameters of DNDI- 6148 in Healthy Volunteers (Single Ascending Dose). Data not yet publicly available in full.		

Development Timeline and Deprioritization for Leishmaniasis

The development of **DNDI-6148** for visceral leishmaniasis progressed steadily from its discovery. However, in 2023, DNDi announced the deprioritization of **DNDI-6148** for leishmaniasis.[5] This decision was based on preclinical reproductive toxicity signals that would likely necessitate contraceptive measures for women of childbearing potential, a significant challenge for a drug intended for use in resource-limited settings where visceral leishmaniasis is endemic.





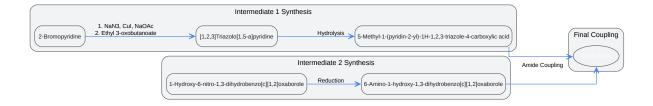
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Figure 3: DNDI-6148 Development and Deprioritization Timeline.

Synthesis

The synthesis of **DNDI-6148** involves the coupling of a benzoxaborole core with a substituted triazole moiety. A practical, scalable synthesis for a key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, has also been developed to improve the efficiency and cost-effectiveness of the overall synthesis.[7]





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Figure 4: Simplified Synthetic Scheme of DNDI-6148.

Experimental Protocols In Vivo Hamster Model of Visceral Leishmaniasis (Protocol Summary)

This protocol is a summary of the methods described by Mowbray et al. in the Journal of Medicinal Chemistry (2021).[1]

- Animal Model: Female golden hamsters are used.
- Infection: Hamsters are infected via intracardial injection with Leishmania donovani or Leishmania infantum amastigotes.
- Treatment: Treatment is initiated at a set time point post-infection (e.g., day 21). DNDI-6148
 is administered orally, typically once or twice daily for a specified duration (e.g., 5 or 10
 days). A vehicle control group is included.
- Parasite Burden Quantification: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden is determined by counting the number of amastigotes in tissue smears (Giemsa staining) or by quantitative PCR. The percentage reduction in parasite burden is calculated by comparing the treated groups to the vehicle control group.



In Vitro Intracellular Amastigote Assay (General Protocol)

A detailed, step-by-step protocol is not publicly available. The general methodology involves:

- Host Cells: A suitable macrophage cell line (e.g., murine peritoneal macrophages) is seeded in microtiter plates.
- Infection: The macrophages are infected with Leishmania amastigotes.
- Drug Treatment: After allowing for parasite internalization, the cells are treated with serial dilutions of DNDI-6148.
- Incubation: The plates are incubated for a defined period to allow for drug action.
- Quantification: The number of intracellular amastigotes is quantified, typically by microscopy after Giemsa staining or using a reporter gene assay. The IC50 value is then calculated.

CPSF3 Inhibition Assay (General Principles)

A specific, detailed experimental protocol for testing **DNDI-6148** against Leishmania CPSF3 is not publicly available. However, such an assay would generally involve:

- Recombinant Enzyme: Expression and purification of recombinant Leishmania CPSF3.
- Substrate: A labeled RNA substrate containing the CPSF3 cleavage site.
- Reaction: The recombinant enzyme, RNA substrate, and varying concentrations of DNDI-6148 are incubated together.
- Detection: The cleavage of the RNA substrate is measured, for example, by gel electrophoresis and autoradiography (if radiolabeled) or fluorescence-based methods.
- IC50 Determination: The concentration of DNDI-6148 that inhibits 50% of the enzyme's activity is determined.

Conclusion



The development of **DNDI-6148** represents a significant effort in the search for new oral treatments for visceral leishmaniasis. Its novel mechanism of action and potent preclinical efficacy highlighted its potential. However, the emergence of preclinical reproductive toxicity signals ultimately led to its deprioritization for this indication, underscoring the critical importance of a comprehensive safety profile in drug development, particularly for diseases affecting vulnerable populations. The journey of **DNDI-6148** provides valuable lessons for the continued pursuit of safe, effective, and accessible treatments for neglected tropical diseases. Further investigation into the potential of **DNDI-6148** for other indications, such as Chagas disease, is ongoing.[8]

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- To cite this document: BenchChem. [DNDI-6148: A Technical Overview of its Discovery and Development Timeline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#dndi-6148-discovery-and-development-timeline]



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